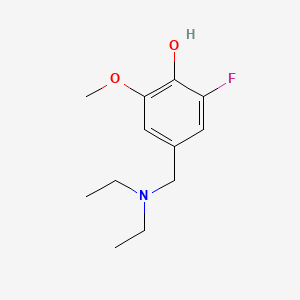
4-((Diethylamino)methyl)-2-fluoro-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Diethylamino)methyl)-2-fluoro-6-methoxyphenol is a chemical compound characterized by its unique molecular structure, which includes a diethylamino group, a fluorine atom, and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Diethylamino)methyl)-2-fluoro-6-methoxyphenol typically involves multiple steps, starting with the preparation of the phenol core. One common method is the reaction of 2-fluoro-6-methoxyphenol with diethylamine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 4-((Diethylamino)methyl)-2-fluoro-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The diethylamino group can be reduced to form secondary amines.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Derivatives with different functional groups replacing the fluorine or methoxy groups.
Scientific Research Applications
Chemistry: In chemistry, 4-((Diethylamino)methyl)-2-fluoro-6-methoxyphenol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In industry, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 4-((Diethylamino)methyl)-2-fluoro-6-methoxyphenol exerts its effects involves its interaction with specific molecular targets. The diethylamino group can act as a nucleophile, while the fluorine and methoxy groups can influence the compound's binding affinity to biological targets. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-((Diethylamino)methyl)aniline: Similar structure but lacks the fluorine and methoxy groups.
2-Fluoro-6-methoxyphenol: Lacks the diethylamino group.
4-(Dimethylamino)methyl-2-fluoro-6-methoxyphenol: Similar structure but with a dimethylamino group instead of diethylamino.
Uniqueness: 4-((Diethylamino)methyl)-2-fluoro-6-methoxyphenol stands out due to its combination of functional groups, which provides it with unique chemical and biological properties
Properties
Molecular Formula |
C12H18FNO2 |
|---|---|
Molecular Weight |
227.27 g/mol |
IUPAC Name |
4-(diethylaminomethyl)-2-fluoro-6-methoxyphenol |
InChI |
InChI=1S/C12H18FNO2/c1-4-14(5-2)8-9-6-10(13)12(15)11(7-9)16-3/h6-7,15H,4-5,8H2,1-3H3 |
InChI Key |
AUTJEVYHMPMPHV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C(=C1)F)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


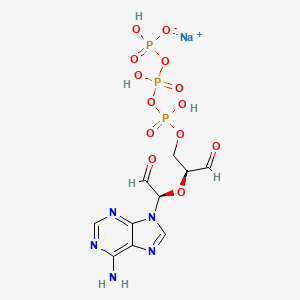
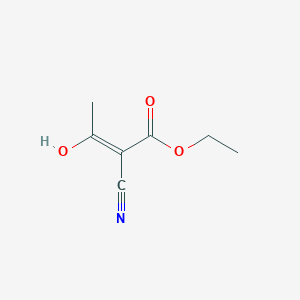
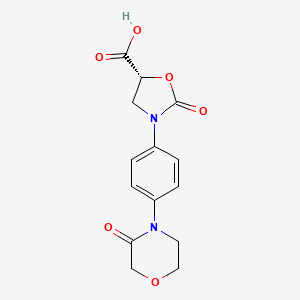
![2-{[(6-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate](/img/structure/B15351741.png)
![[3,4,5-Trihydroxy-6-[3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B15351742.png)

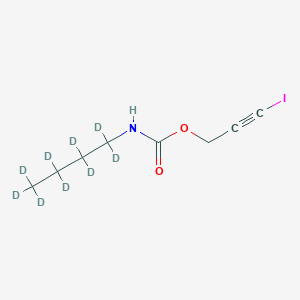
![(3S,5R,8R,9S,10R,13R,14S,17R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B15351762.png)

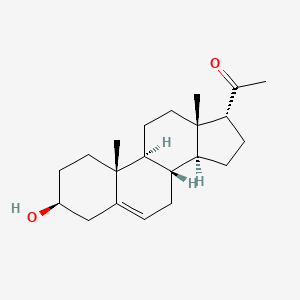
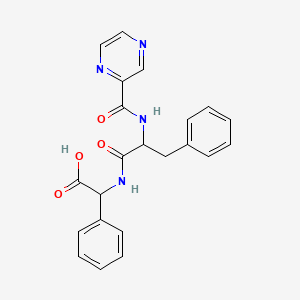
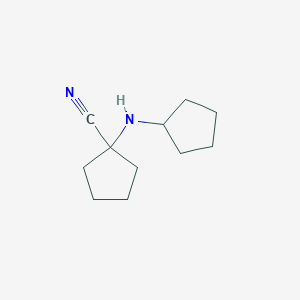
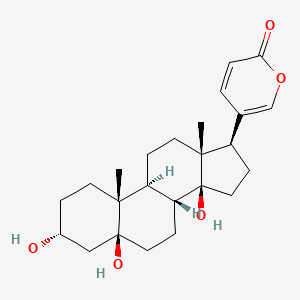
![1-C-[2,4-Bis(1,1-dimethylethoxy)-5-pyrimidinyl]-5-O-(1-methoxy-1-methylethyl)-2,3-O-(1-methylethylidene)-a-D-ribofuranose](/img/structure/B15351790.png)
